2-Hydroxy-5-methylthioacetanilide
Description
This compound is primarily used in laboratory settings and chemical synthesis, as indicated by its identification as a "laboratory chemical" in safety documentation . Its structure combines aromaticity with amide functionality, making it relevant for studies on solubility, reactivity, and biological activity.
Properties
CAS No. |
110479-60-2 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Synonyms |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
a. 2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4)
- Structure : Contains two aldehyde (-CHO) groups on an aromatic ring, with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 2 and 5, respectively.
- Applications : Used in chemical manufacturing and laboratory research .
- Key Differences : Unlike 2-Hydroxy-5-methylacetanilide, this compound lacks an amide group but includes reactive aldehyde moieties, making it more prone to oxidation and polymerization.
b. (5-Methylthien-2-yl)methylamine Hydrochloride (CAS 171661-55-5)
- Structure : Features a thiophene ring (a sulfur-containing heterocycle) with a methyl group at position 5 and an amine (-NH₂) group attached to a methylene (-CH₂-) bridge.
- Applications : Likely used in pharmaceutical or materials science research due to its thiophene core, which is common in bioactive molecules .
- Key Differences : The thiophene ring introduces sulfur into the aromatic system, altering electronic properties and stability compared to benzene-based acetanilides.
Notes on Limitations and Discrepancies
- This distinction significantly alters chemical behavior (e.g., increased nucleophilicity).
- Comparisons are based on structurally related compounds in the evidence, as direct data on the thioacetanilide variant is absent.
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